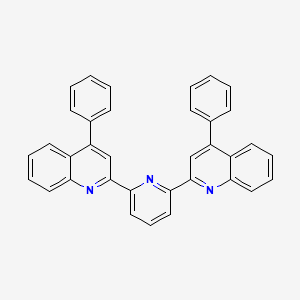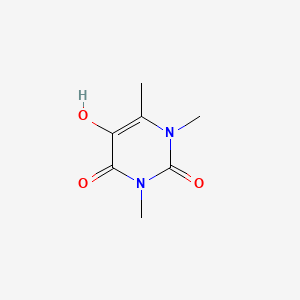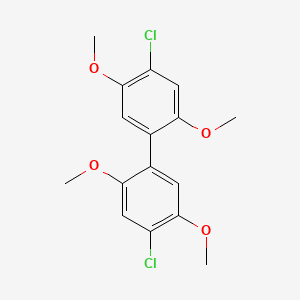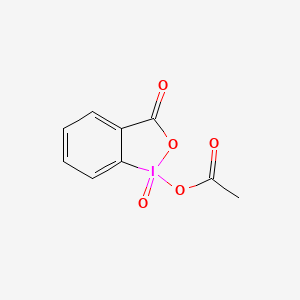
1-(Acetyloxy)-1lambda~5~,2-benziodoxole-1,3(1H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Acetyloxy)-1lambda~5~,2-benziodoxole-1,3(1H)-dione is an organoiodine compound known for its unique structure and reactivity. It is a derivative of benziodoxole, featuring an acetyloxy group attached to the iodine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Acetyloxy)-1lambda~5~,2-benziodoxole-1,3(1H)-dione typically involves the oxidation of 2-iodobenzoic acid. One common method is the Dess-Martin periodinane synthesis, which involves the following steps :
Oxidation of 2-iodobenzoic acid: This step is carried out using potassium bromate (KBrO3) and sulfuric acid (H2SO4) to form 1-hydroxy-1,2-benziodoxol-3(1H)-one.
Acetylation: The resulting compound is then acetylated using acetic anhydride and glacial acetic acid under an argon atmosphere to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring safety measures due to the exothermic nature of the reactions involved .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Acetyloxy)-1lambda~5~,2-benziodoxole-1,3(1H)-dione undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis, converting alcohols to aldehydes or ketones.
Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can react with the acetyloxy group, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: The major products are aldehydes or ketones, depending on the starting alcohol.
Substitution: The products vary based on the nucleophile used, resulting in compounds where the acetyloxy group is replaced by the nucleophile.
Wissenschaftliche Forschungsanwendungen
1-(Acetyloxy)-1lambda~5~,2-benziodoxole-1,3(1H)-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Acetyloxy)-1lambda~5~,2-benziodoxole-1,3(1H)-dione primarily involves its role as an oxidizing agent. The acetyloxy group facilitates the transfer of oxygen atoms to the substrate, resulting in the oxidation of the substrate. The iodine atom in the compound plays a crucial role in stabilizing the intermediate species formed during the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dess-Martin Periodinane: Another organoiodine compound used as an oxidizing agent, known for its efficiency in oxidizing alcohols to aldehydes and ketones.
IBX (2-Iodoxybenzoic Acid): A similar compound with strong oxidizing properties, used in various organic transformations.
Uniqueness
1-(Acetyloxy)-1lambda~5~,2-benziodoxole-1,3(1H)-dione is unique due to its specific structure, which provides a balance between reactivity and stability. Its acetyloxy group enhances its solubility and reactivity compared to other similar compounds, making it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
135394-78-4 |
|---|---|
Molekularformel |
C9H7IO5 |
Molekulargewicht |
322.05 g/mol |
IUPAC-Name |
(1,3-dioxo-1λ5,2-benziodoxol-1-yl) acetate |
InChI |
InChI=1S/C9H7IO5/c1-6(11)14-10(13)8-5-3-2-4-7(8)9(12)15-10/h2-5H,1H3 |
InChI-Schlüssel |
OAZJMZBCZRBVPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OI1(=O)C2=CC=CC=C2C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



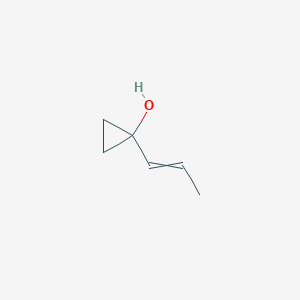
![(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine](/img/structure/B14278192.png)


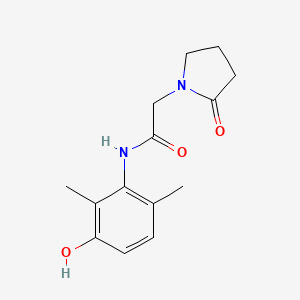
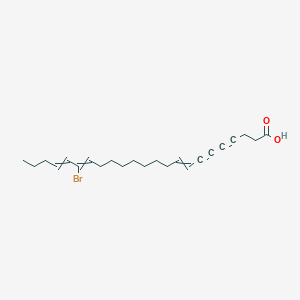
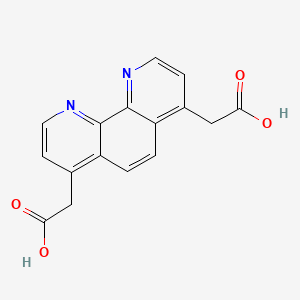
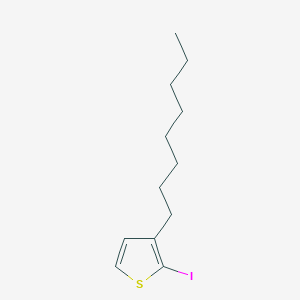
![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)
